molecular formula C11H10FNO2S B1439086 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide CAS No. 1089555-96-3

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B1439086
CAS No.: 1089555-96-3
M. Wt: 239.27 g/mol
InChI Key: MALHFFYMFHZWEI-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core is synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

    Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxymethyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the methoxymethyl group modulates its solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Fluoro-1-benzothiophene-2-carboxamide
  • 3-(Methoxymethyl)-1-benzothiophene-2-carboxamide
  • 4-Fluoro-3-methyl-1-benzothiophene-2-carboxamide

Comparison: 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both fluorine and methoxymethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity, better pharmacokinetic profiles, and higher potency in biological assays.

Properties

IUPAC Name

4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S/c1-15-5-6-9-7(12)3-2-4-8(9)16-10(6)11(13)14/h2-4H,5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALHFFYMFHZWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC2=CC=CC(=C21)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide
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4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide
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4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide
Reactant of Route 6
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide

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